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molecular formula C5H7N3O2S B8629026 4-Hydrazinothiazole-5-carboxylic acid methyl ester

4-Hydrazinothiazole-5-carboxylic acid methyl ester

Cat. No. B8629026
M. Wt: 173.20 g/mol
InChI Key: DZIACYUTTOONRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807690B2

Procedure details

An aqueous solution (10 ml) of sodium nitrite (7.32 g) was added dropwise to a concentrated hydrochloric acid solution (90 ml) of 4-aminothiazole-5-carboxylic acid methyl ester (15.3 g) at 0-10° C. The mixture was then stirred at 0° C. for 30 minutes. To this mixture there was added dropwise a concentrated hydrochloric acid solution (100 ml) containing tin(II) chloride (73.2 g) at 0-10° C., and the mixture was stirred at the same temperature for 2 hours. The mixture was filtered and the filtrate was carefully added to a suspension of potassium carbonate and Celite in ethyl acetate (3 l) while stirring, with regular addition of potassium carbonate to prevent solution acidity. After adding the filtered substance to this ethyl acetate suspension, it was rendered basic with a 5N aqueous sodium hydroxide solution. The mixture was allowed to stand, and then most of the supernatant (organic layer A) was separated off. The remaining suspension was filtered through Celite and the filtrate was separated into organic layer B and aqueous layer A. Ethyl acetate (500 ml) and anhydrous magnesium sulfate were added to the filtered substance, and the mixture was stirred and then filtered. Aqueous layer A was re-extracted with the resulting filtrate. Washing of the filtered substance and re-extraction of aqueous layer A were repeated 4 times in the same manner. Organic layer A and organic layer B were combined with the obtained organic layer, and the mixture was dried over anhydrous magnesium sulfate. The desiccant was filtered out and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-methanol system) to obtain the target compound (11.6 g) as an off-white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
73.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[CH3:5][O:6][C:7]([C:9]1[S:13][CH:12]=[N:11][C:10]=1[NH2:14])=[O:8].[Sn](Cl)Cl>Cl>[CH3:5][O:6][C:7]([C:9]1[S:13][CH:12]=[N:11][C:10]=1[NH:14][NH2:1])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15.3 g
Type
reactant
Smiles
COC(=O)C1=C(N=CS1)N
Name
Quantity
90 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
73.2 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was carefully added to a suspension of potassium carbonate and Celite in ethyl acetate (3 l)
STIRRING
Type
STIRRING
Details
while stirring, with regular addition of potassium carbonate
ADDITION
Type
ADDITION
Details
After adding the filtered substance to this ethyl acetate suspension, it
CUSTOM
Type
CUSTOM
Details
most of the supernatant (organic layer A) was separated off
FILTRATION
Type
FILTRATION
Details
The remaining suspension was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was separated into organic layer B and aqueous layer A
ADDITION
Type
ADDITION
Details
Ethyl acetate (500 ml) and anhydrous magnesium sulfate were added to the filtered substance
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer A was re-extracted with the resulting filtrate
WASH
Type
WASH
Details
Washing of the filtered substance and re-extraction of aqueous layer A
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate-methanol system)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=C(N=CS1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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